8-Quinolyl methacrylate
Description
Properties
CAS No. |
19352-51-3 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
quinolin-8-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-9(2)13(15)16-11-7-3-5-10-6-4-8-14-12(10)11/h3-8H,1H2,2H3 |
InChI Key |
WOCXVYHJGQMHTR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
Other CAS No. |
19352-51-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The methacrylate group in this compound enables polymerization, distinguishing it from carboxylate esters (e.g., methyl quinoline-8-carboxylate) and sulfides (e.g., 8-quinolyl phenacyl sulfide).
- Synthesis: Unlike sulfide derivatives (requiring thiol intermediates ), this compound is synthesized via straightforward esterification under mild conditions .
Physical and Chemical Properties
Table 2: Thermal and Solubility Properties
Key Observations :
- Polymerization: this compound forms copolymers with methyl acrylate (MA) and vinyl acetate (VAc) via radical-initiated solution polymerization, as demonstrated by IR and UV spectroscopy .
- Metal Interaction: While 8-hydroxyquinoline is renowned for metal chelation , this compound’s methacrylate group may reduce chelation efficacy compared to its parent compound.
Decomposition and Catalytic Behavior
- 8-Quinolyl Sulfate: Studies on its decomposition in pyridine and dimethylformamide (DMF) show pseudo-first-order kinetics are solvent-dependent. Cu(II) ions accelerate decomposition, particularly in DMF .
- Copolymers: this compound copolymers exhibit composition-dependent UV absorbance, enabling precise compositional analysis via spectroscopy .
Q & A
Q. What are the critical steps for synthesizing 8-Quinolyl methacrylate with high purity, and how can reproducibility be ensured?
To synthesize this compound with high purity, begin by optimizing reaction conditions (e.g., stoichiometric ratios, temperature, and solvent selection). Use inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) is essential. Validate purity using -NMR (peaks at δ 6.5–8.5 ppm for quinoline protons) and HPLC (reverse-phase C18 column, acetonitrile/water mobile phase). Document solvent purity, reaction time, and drying protocols to ensure reproducibility, as emphasized in academic reporting standards .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
Stability studies require controlled environments (e.g., inert gas, light-protected vials). Use UV-Vis spectroscopy to monitor degradation (absorbance shifts at λ~270 nm for quinoline rings) over time. Kinetic analysis (pseudo-first-order rate constants) in solvents like pyridine or dimethylformamide (DMF) can reveal decomposition pathways. Include internal standards (e.g., biphenyl) to correct for solvent evaporation effects. Reference solvent compatibility tables from prior decomposition studies .
Advanced Research Questions
Q. How can contradictory kinetic data in this compound reactions be resolved, particularly non-linear pseudo-first-order plots?
Non-ideal kinetics may arise from solvent impurities, side reactions, or catalytic interference. For example, in pyridine with 1% water, Cu(II) ions accelerate decomposition, but pseudo-first-order plots may fail due to competing pathways . Mitigate this by:
- Pre-treating solvents with molecular sieves.
- Validating metal ion concentrations via ICP-MS.
- Employing alternative kinetic models (e.g., second-order or Michaelis-Menten frameworks).
Statistical tools like ANOVA can identify outliers, while control experiments (e.g., metal-free conditions) isolate variables .
Q. What methodological approaches optimize catalytic systems for this compound polymerization?
Screen transition metal catalysts (e.g., Cu(II), Fe(III)) in aprotic solvents (DMF, THF). Monitor polymerization via gel permeation chromatography (GPC) for molecular weight distribution and DSC for thermal transitions. Solvent polarity significantly impacts reaction rates; for instance, DMF enhances Cu(II) activity but may reduce monomer stability . Use design-of-experiments (DoE) software to model interactions between catalyst loadings, temperature, and solvent effects, ensuring robust statistical validation .
Q. How can researchers integrate conflicting literature findings into experimental design for this compound applications?
Conduct a meta-analysis of prior studies to identify variables causing discrepancies. For example, conflicting reports on solvent compatibility (e.g., acetonitrile vs. DMF stability) may stem from differing water content or trace metal contaminants. Replicate key experiments under standardized conditions, using high-purity solvents (<10 ppm HO) and validated analytical methods. Cross-reference decomposition tables and kinetic parameters from authoritative sources to refine hypotheses .
Q. What statistical methods are recommended for analyzing dose-response or kinetic data in this compound studies?
For dose-response curves, use non-linear regression (e.g., Hill equation) to calculate EC values. Kinetic data should employ time-series analysis with bootstrap resampling to estimate confidence intervals. For multi-phase reactions (e.g., auto-catalyzed decomposition), segmented regression models can separate rate constants. Always report standard deviations and p-values to address variability, adhering to journal guidelines for statistical rigor .
Methodological Notes
- Data Presentation : Avoid overcrowding figures; prioritize clarity. For example, use line graphs for kinetic trends and bar charts for catalytic comparisons. Reference journal-specific graphics guidelines (e.g., minimal chemical structures in tables of content) .
- Ethical Reporting : Disclose solvent sources, purity grades, and instrument calibration protocols. For studies involving metal ions, include ICP-MS validation data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
